molecular formula C12H9NO2S2 B037520 2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile CAS No. 116526-64-8

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile

Cat. No.: B037520
CAS No.: 116526-64-8
M. Wt: 263.3 g/mol
InChI Key: PVFZXSBLYGSNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-49483 involves the perbutylation of N-butyl-1-deoxynojiromycin. This process typically includes the following steps:

    Starting Material: N-butyl-1-deoxynojiromycin.

    Perbutylation: The compound undergoes a reaction with butylating agents under controlled conditions to achieve full butylation. This step often requires the use of strong bases and organic solvents to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of SC-49483 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

SC-49483 primarily undergoes the following types of reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within SC-49483, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, SC-49483 is used as a tool to study glycosidase inhibition. Its ability to inhibit alpha-glucosidase makes it valuable for investigating carbohydrate metabolism and enzyme kinetics.

Biology

In biological research, SC-49483 is employed to explore the role of glycosidases in cellular processes. It helps in understanding how these enzymes contribute to various biological functions and disease mechanisms.

Medicine

SC-49483 has been investigated for its potential therapeutic applications, particularly in the treatment of HIV infections. It has shown promise in preclinical studies by inhibiting viral replication and reducing viral load .

Industry

In the pharmaceutical industry, SC-49483 serves as a lead compound for the development of new antiviral drugs. Its unique mechanism of action provides a basis for designing more effective treatments for viral infections.

Mechanism of Action

SC-49483 exerts its effects by inhibiting alpha-glucosidase, an enzyme involved in the processing of glycoproteins. By blocking this enzyme, SC-49483 disrupts the maturation of viral glycoproteins, thereby inhibiting viral replication. The compound targets the endoplasmic reticulum of host cells, where glycoprotein processing occurs .

Comparison with Similar Compounds

Similar Compounds

    1-Deoxynojirimycin: Another alpha-glucosidase inhibitor with similar antiviral properties.

    Miglitol: Used in the treatment of type 2 diabetes, it also inhibits alpha-glucosidase.

    Acarbose: An alpha-glucosidase inhibitor used to manage blood sugar levels in diabetic patients.

Uniqueness

SC-49483 is unique due to its specific perbutylation, which enhances its ability to inhibit alpha-glucosidase with reduced gastrointestinal toxicity compared to other inhibitors like 1-deoxynojirimycin . This makes it a more favorable candidate for therapeutic applications, particularly in antiviral treatments.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-methylsulfonyl-4-phenylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S2/c1-17(14,15)12-10(7-13)11(8-16-12)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFZXSBLYGSNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384819
Record name 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116526-64-8
Record name 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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